(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid
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Description
(R)-3-(((Benzyloxy)carbonyl)amino)butanoic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Diastereoselective Alkylation : The diastereoselective alkylation of 3-aminobutanoic acid, including (R)-3-(((benzyloxy)carbonyl)amino)butanoic acid, has been achieved with high selectivity. This process is crucial for synthesizing enantiomerically pure compounds (Estermann & Seebach, 1988).
Preparation of Enantiomerically Pure Derivatives : Enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid have been prepared using an SN2 ring-opening process. This includes the synthesis of (R)-3-aminobutanoic acid and its N-benzyl derivative (Griesbeck & Seebach, 1987).
Antimicrobial Activity : Derivatives of 3-aminobutanoic acid have been shown to possess good antimicrobial activity against specific strains of bacteria and fungi, highlighting its potential in antimicrobial research (Mickevičienė et al., 2015).
Biotechnological Applications
Enzyme-linked Immuno-Sorbent Assay (ELISA) Development : The compound has been used in the development of ELISA methods for detecting pesticide residues, demonstrating its utility in environmental and food safety applications (Yang et al., 2008).
Crystal Engineering with Gamma Amino Acids : Studies on baclofen, a gamma amino acid structurally related to this compound, suggest the potential of these compounds in crystal engineering, which could have implications in pharmaceutical development (Báthori & Kilinkissa, 2015).
Synthesis of Pharmaceutical Compounds : Its derivatives have been used in the synthesis of new thymidylate synthase inhibitors, which are important in cancer therapy (Guo-qing, 2013).
Properties
IUPAC Name |
(3R)-3-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(7-11(14)15)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKPFAIAWVHP-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557569 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67843-72-5 |
Source
|
Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-(phenylmethoxycarbonylamino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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